

Application of Chemically Modified Single Guide RNAs (sgRNAs) in CRISPR-Cas9 Genome Editing

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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has become a transformative tool for genome editing, offering unprecedented precision and ease of use in modifying genetic material.[1][2][3] The system's specificity is primarily determined by a single guide RNA (sgRNA), which directs the Cas9 nuclease to a target DNA sequence.[2][4][5] While highly effective, standard, unmodified sgRNAs produced via in vitro transcription (IVT) or plasmid expression can face several challenges that limit their therapeutic and research applications. These include rapid degradation by cellular nucleases, potential for off-target effects, and the induction of an innate immune response.[3][6]

Chemical modification of synthetic sgRNAs provides a robust solution to overcome these limitations.[3][7] By altering the sugar-phosphate backbone or the nucleobases themselves, synthetic sgRNAs can be engineered for enhanced stability, improved editing efficiency, and greater specificity, making them ideal for demanding applications such as therapeutic development and precision disease modeling.[4][8][9] This document provides an overview of common sgRNA modifications, their applications, and detailed protocols for their use.

Types of sgRNA Chemical Modifications

Synthetically produced sgRNAs are amenable to a wide range of chemical modifications that enhance their performance.^[7] These are typically incorporated at the terminal nucleotides of the RNA strand to protect against exonuclease degradation.^{[4][10]}

- **2'-O-methyl (2'-O-Me):** This common modification adds a methyl group to the 2' hydroxyl of the ribose sugar.^[7] It is a naturally occurring RNA modification that increases stability and reduces the risk of activating an immune response.^[7]
- **Phosphorothioate (PS) Bonds:** In a PS bond, a non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom.^[7] This alteration makes the internucleotide linkage resistant to nuclease digestion.^[7]
- **Combined Modifications (e.g., 2'-O-Me PS or MS):** Often, 2'-O-Me and PS modifications are used together, particularly at the 3' end, to provide synergistic protection against degradation and further enhance stability.^{[7][10][11]} This combination is sometimes referred to as MS.^{[10][11]}
- **2'-O-methyl-3'-thioPACE (MSP):** This is another type of modification that provides substantial protection against nucleases and has been shown to significantly increase editing efficiency in primary cells.^{[4][10]}

These modifications are crucial for in vivo applications where the sgRNA is exposed to a nuclease-rich environment and for use in sensitive primary cells.^{[4][7]}

Key Advantages and Applications of Modified sgRNAs

- **Enhanced Stability and Nuclease Resistance:** Chemical modifications protect sgRNAs from degradation by endo- and exonucleases, increasing their intracellular half-life and ensuring sustained availability for Cas9 complexing and editing.^{[3][4]}
- **Improved On-Target Editing Efficiency:** By increasing stability, modifications ensure that more functional sgRNA is available to form active ribonucleoprotein (RNP) complexes with the Cas9 enzyme. This leads to higher frequencies of on-target cleavage and gene editing,

which is particularly beneficial in hard-to-transfect cells like primary human T cells and hematopoietic stem cells.[\[8\]](#)[\[10\]](#)[\[12\]](#)

- **Reduced Off-Target Effects:** While increasing on-target activity, certain modifications can also decrease the likelihood of cleavage at unintended genomic sites.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Truncating the sgRNA sequence or strategically placing chemical modifications can destabilize the sgRNA's binding to mismatched off-target sequences, thereby improving specificity.[\[15\]](#)[\[17\]](#)
- **Minimized Immunogenicity:** Unlike IVT sgRNAs, which can trigger cellular immune responses, synthetic and modified sgRNAs show little to no immunogenic effects.[\[6\]](#)[\[11\]](#)[\[18\]](#) This is critical for therapeutic applications to avoid adverse reactions and ensure cell viability.
- **Enabling Advanced Therapeutics:** The enhanced performance and safety profile of modified sgRNAs are pivotal for the development of CRISPR-based therapies, including ex vivo treatments like CAR-T cell engineering and in vivo gene correction delivered via lipid nanoparticles (LNPs).[\[7\]](#)[\[19\]](#)

Data Presentation: Performance of Modified sgRNAs

The following tables summarize quantitative data from studies comparing the efficiency of unmodified and chemically modified sgRNAs across different experimental setups.

Table 1: Editing Efficiency in Human Cell Lines

Target Gene	Cell Line	Delivery Method	sgRNA Modification	Result	Reference
CCR5, HBB, IL2RG	K562	Plasmid Co-transfection	MS or MSP	~20-fold greater indel frequency vs. unmodified	[10]
IL2RG, HBB	Primary T Cells	mRNA/sgRNA Co-transfection	MS or MSP	Significantly higher indel frequency vs. unmodified	[10]
Various	Unstimulated T Cells	mRNA/sgRNA Co-transfection	MS or MSP	6.6% - 22.2% indel frequencies	[10]

| PPIB, PSMD11 | K-562 | mRNA/sgRNA Co-electroporation | 2-3x MS at both ends | Editing levels similar to more complex sequential electroporation ([\[11\]](#)[\[18\]](#)) |

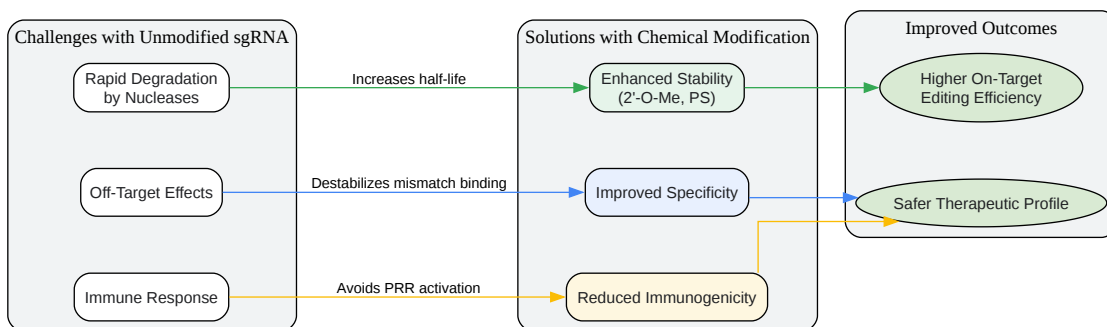
Table 2: In Vivo Editing Efficiency

Target Gene	Animal Model	Delivery Vehicle	sgRNA Modification	Result	Reference
Pcsk9	Mouse	Lipid Nanoparticle (LNP)	2'-O-Me and PS	>80% editing in the liver, leading to lower cholesterol	[19]

| Bace1 | AD Mouse Model | RNP with peptide | Not specified | ~45% Bace1 editing rate in hippocampal CA3 region ([\[19\]](#)) |

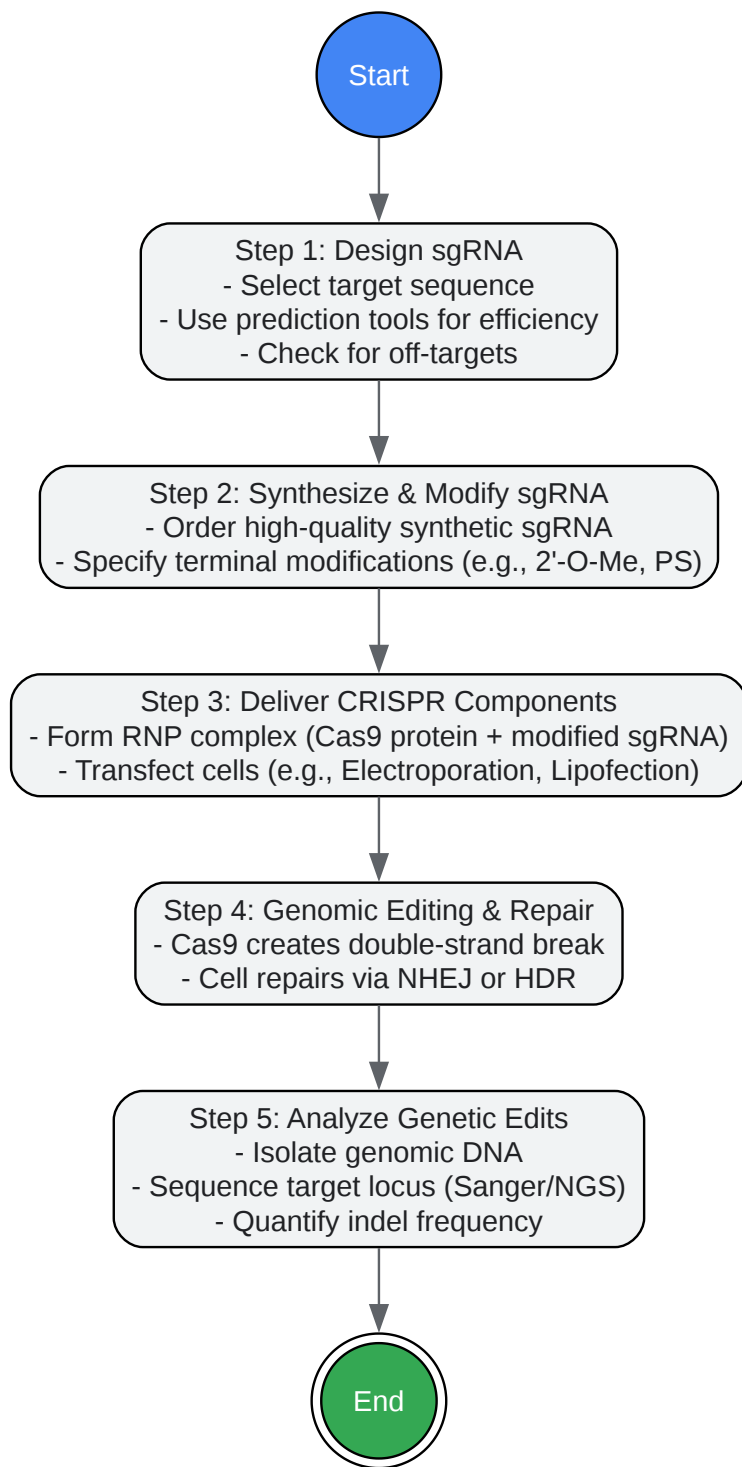
Visualizations

Below are diagrams illustrating key concepts and workflows related to modified sgRNA applications.



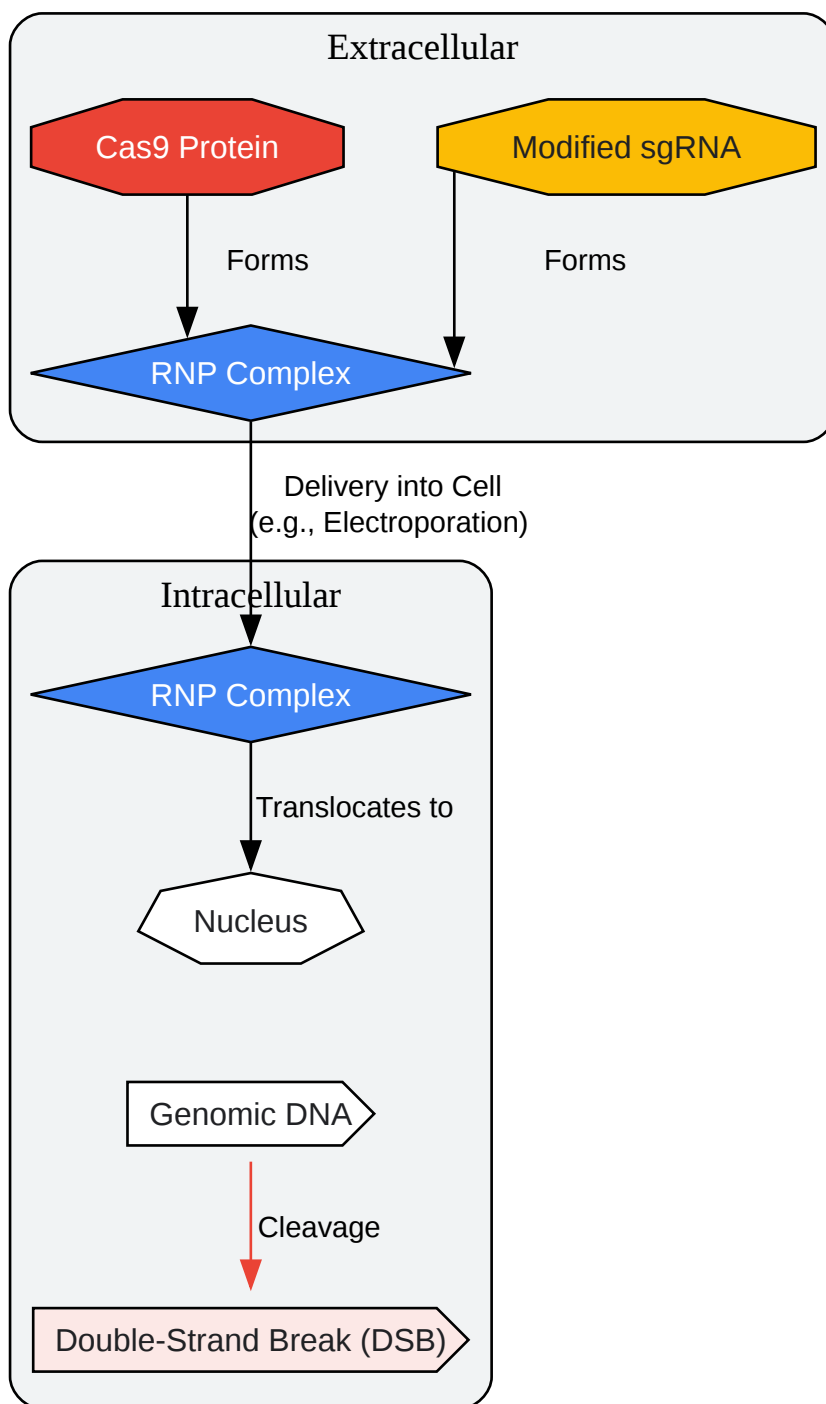
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Caption: Overcoming sgRNA limitations with chemical modifications.



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Caption: Experimental workflow for using modified sgRNAs.



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Caption: Cellular pathway of modified sgRNA-Cas9 RNP action.

Experimental Protocols

Protocol 1: General Workflow for CRISPR-Cas9 Editing with Modified sgRNAs

This protocol outlines the key steps from experimental design to analysis for a typical gene knockout experiment using a modified sgRNA and Cas9 protein (RNP delivery).[\[20\]](#)[\[21\]](#)

- **Design and Synthesis of Modified sgRNA**
 - a. Identify a 20-nucleotide target sequence in your gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for *Streptococcus pyogenes* Cas9 (SpCas9).
 - b. Use online design tools to predict on-target efficiency and potential off-target sites. Select a guide with high predicted on-target activity and minimal off-targets.[\[22\]](#)[\[23\]](#)
 - c. Order a chemically synthesized sgRNA. Specify terminal modifications, for example, 2'-O-methyl and phosphorothioate modifications on the first three and last three nucleotides (3xMS format).[\[11\]](#)[\[18\]](#)
 - d. Upon receipt, resuspend the lyophilized sgRNA in nuclease-free buffer (e.g., TE buffer, pH 7.5) to a stock concentration of 100 μ M. Store at -80°C.
- **Ribonucleoprotein (RNP) Complex Formation**
 - a. Thaw the modified sgRNA and high-fidelity Cas9 nuclease on ice.
 - b. In a sterile, nuclease-free microcentrifuge tube, combine the Cas9 protein and the modified sgRNA. A common molar ratio is 1:1.2 (Cas9:sgRNA). For example, for delivery to 1 million cells, you might use 125 pmol of Cas9 and 150 pmol of sgRNA.
 - c. Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow the RNP complex to form.
- **Cell Preparation and Delivery**
 - a. Culture your target cells under standard conditions. Ensure cells are healthy and in the logarithmic growth phase.
 - b. Harvest the required number of cells (e.g., 1×10^6 primary T cells) and wash them with a suitable electroporation buffer.
 - c. Resuspend the cell pellet in the electroporation buffer and add the pre-formed RNP complex.
 - d. Transfer the cell/RNP mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for your cell type (e.g., Lonza Nucleofector™).[\[11\]](#)[\[24\]](#)
 - e. Immediately after electroporation, add pre-warmed culture medium and transfer the cells to a culture plate.
- **Post-Transfection Culture and Analysis**
 - a. Culture the cells for 48-72 hours to allow for gene editing and subsequent protein turnover.
 - b. Harvest a portion of the cells and isolate genomic

DNA. c. Amplify the genomic region surrounding the target site using PCR. d. Analyze the PCR product for the presence of insertions or deletions (indels) using Sanger sequencing followed by TIDE/ICE analysis, or by Next-Generation Sequencing (NGS) for more quantitative results.

Protocol 2: Electroporation of Modified sgRNA/Cas9 RNPs into Primary Human T Cells

This protocol is adapted for primary cells, which are notoriously difficult to transfect and benefit greatly from the stability and low toxicity of modified sgRNAs.[\[8\]](#)[\[10\]](#)

- Materials
 - Primary human T cells
 - T cell activation reagents (e.g., anti-CD3/CD28 beads)
 - Chemically modified sgRNA (3xMS at 5' and 3' ends)
 - High-fidelity SpCas9 Nuclease
 - Electroporation system (e.g., Lonza 4D-Nucleofector™) and corresponding P3 Primary Cell Nucleofection Kit
 - Nuclease-free PBS and culture medium (e.g., RPMI + 10% FBS, IL-2)
- Procedure
 - a. T Cell Activation: Activate primary T cells for 48 hours prior to electroporation according to the manufacturer's protocol for the activation beads.
 - b. RNP Preparation: Prepare RNP complexes as described in Protocol 1. For 2×10^6 T cells, use approximately 2 µg of modified sgRNA and 10 µg of Cas9 protein.
 - c. Cell Preparation: Harvest activated T cells, count them, and wash once with sterile, nuclease-free PBS.
 - d. Nucleofection: Resuspend 2×10^6 cells in 20 µL of P3 nucleofection solution. Add the pre-formed RNP complex to the cell suspension and mix gently.
 - e. Transfer the mixture to a nucleocuvette strip and electroporate using the manufacturer's recommended program for activated T cells (e.g., EH-115).
 - f. Recovery: Immediately add 80 µL of pre-warmed culture medium to the cuvette, and gently transfer the cells to a pre-warmed 96-well plate containing additional

culture medium. g. Analysis: Culture for 72 hours, then proceed with genomic DNA extraction and indel analysis as described in Protocol 1.

Conclusion

The chemical modification of synthetic sgRNAs represents a critical advancement in CRISPR-Cas9 technology. These modifications directly address the core challenges of sgRNA stability, specificity, and immunogenicity, thereby enhancing the overall efficiency and safety of genome editing. For researchers and drug developers, leveraging modified sgRNAs is essential for achieving reliable and reproducible results, particularly in therapeutically relevant primary cells and for in vivo applications. As CRISPR-based medicine continues to advance, the optimization of sgRNA chemistry will remain a cornerstone of developing the next generation of genetic therapies.[1][4]

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